molecular formula C8H4FN3O4 B3103046 6-fluoro-7-nitro-1,4-dihydroquinoxaline-2,3-dione CAS No. 143151-09-1

6-fluoro-7-nitro-1,4-dihydroquinoxaline-2,3-dione

Katalognummer: B3103046
CAS-Nummer: 143151-09-1
Molekulargewicht: 225.13 g/mol
InChI-Schlüssel: MSVAVCLZHVHHLY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-fluoro-7-nitro-1,4-dihydroquinoxaline-2,3-dione is a chemical compound with the molecular formula C₈H₄FN₃O₄ and a molecular weight of 225.13 g/mol . This compound is part of the quinoxaline family, known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-7-nitro-1,4-dihydroquinoxaline-2,3-dione typically involves the nitration of 6-fluoro-1,4-dihydroquinoxaline-2,3-dione. One common method includes the use of nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions . The reaction is usually carried out in a solvent such as acetic acid or dichloromethane to facilitate the nitration process.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

6-fluoro-7-nitro-1,4-dihydroquinoxaline-2,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

6-fluoro-7-nitro-1,4-dihydroquinoxaline-2,3-dione has several scientific research applications:

Wirkmechanismus

The mechanism of action of 6-fluoro-7-nitro-1,4-dihydroquinoxaline-2,3-dione involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the fluorine atom can influence the compound’s binding affinity to biological targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 6-chloro-7-nitro-1,4-dihydroquinoxaline-2,3-dione
  • 6-bromo-7-nitro-1,4-dihydroquinoxaline-2,3-dione
  • 6-iodo-7-nitro-1,4-dihydroquinoxaline-2,3-dione

Uniqueness

6-fluoro-7-nitro-1,4-dihydroquinoxaline-2,3-dione is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of compounds, making them valuable in drug design .

Biologische Aktivität

6-Fluoro-7-nitro-1,4-dihydroquinoxaline-2,3-dione (CAS No. 143151-09-1) is a synthetic compound belonging to the quinoxaline family. It is characterized by its unique molecular structure, featuring a fluorine atom at the 6-position and a nitro group at the 7-position. This compound has garnered attention due to its significant biological activities, particularly as a glutamate receptor antagonist , which positions it as a potential therapeutic candidate for various neurological disorders.

  • Molecular Formula : C₈H₄FN₃O₄
  • Molecular Weight : 225.13 g/mol

The primary mode of action of this compound involves its interaction with glutamate receptors, particularly non-NMDA subtypes. By inhibiting these receptors, the compound modulates excitatory neurotransmission, which is crucial in conditions such as epilepsy and neurodegenerative diseases.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Glutamate Receptor Antagonism

Research indicates that this compound effectively inhibits non-NMDA glutamate receptors. This antagonistic property is vital for developing treatments for neurological disorders associated with excitotoxicity.

2. Inhibition of D-amino Acid Oxidase (DAAO)

The compound has shown promising results in inhibiting DAAO, an enzyme implicated in various psychiatric disorders. The inhibition of DAAO can lead to increased levels of D-serine, a co-agonist at NMDA receptors, potentially enhancing cognitive functions.

Research Findings and Case Studies

Recent studies have highlighted the efficacy of this compound in various experimental settings:

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
Glutamate Receptor AntagonismInhibits non-NMDA receptors; potential treatment for epilepsy and neurodegenerative diseases
DAAO InhibitionIncreases D-serine levels; potential cognitive enhancement
Antimicrobial ActivityStructural analogs show efficacy against microbial strains
Anticancer ActivityRelated compounds exhibit low IC50 values against cancer cell lines

Synthesis Methods

The synthesis of this compound typically involves nitration reactions under controlled conditions to ensure high yield and purity. Common reagents include nitric acid and sulfuric acid. The green synthesis approach has also been explored for its environmental benefits.

Eigenschaften

IUPAC Name

6-fluoro-7-nitro-1,4-dihydroquinoxaline-2,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4FN3O4/c9-3-1-4-5(2-6(3)12(15)16)11-8(14)7(13)10-4/h1-2H,(H,10,13)(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSVAVCLZHVHHLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1[N+](=O)[O-])F)NC(=O)C(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4FN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

The title compound was prepared using an adaptation of the method of Cheeseman (Cheeseman, G. W. H., J. Chem. Soc. 1171 (1962)). 6-Fluoro-1,4-dihydroquinoxaline-2,3-dione (200 mg, 1.10 mmol) was dissolved in 3 mL of concentrated H2SO4 and the blue green solution was cooled to 0° C. with stirring. To this was added in small portions KNO3 (110 mg, 1.10 mmol). The reaction was allowed to stir 1 h at 0° C. and then was allowed to come to room temperature and stir overnight. The brown-orange reaction mixture was then poured into 10 mL ice/H2O. The product was isolated by vacuum filtration as brown crystals which were rinsed with a small amount of cold H2O and air dried. The crystals were further dried under vacuum (0.1 torr, 25° C.) to yield 173.4 mg (70.0% yield).
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
KNO3
Quantity
110 mg
Type
reactant
Reaction Step Two
[Compound]
Name
ice H2O
Quantity
10 mL
Type
reactant
Reaction Step Three
Yield
70%

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-fluoro-7-nitro-1,4-dihydroquinoxaline-2,3-dione
Reactant of Route 2
6-fluoro-7-nitro-1,4-dihydroquinoxaline-2,3-dione
Reactant of Route 3
Reactant of Route 3
6-fluoro-7-nitro-1,4-dihydroquinoxaline-2,3-dione
Reactant of Route 4
6-fluoro-7-nitro-1,4-dihydroquinoxaline-2,3-dione
Reactant of Route 5
Reactant of Route 5
6-fluoro-7-nitro-1,4-dihydroquinoxaline-2,3-dione
Reactant of Route 6
6-fluoro-7-nitro-1,4-dihydroquinoxaline-2,3-dione

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.